Product packaging for Ethyl 2-methyl-2H-tetrazole-5-carboxylate(Cat. No.:CAS No. 91511-38-5)

Ethyl 2-methyl-2H-tetrazole-5-carboxylate

Cat. No.: B1339708
CAS No.: 91511-38-5
M. Wt: 156.14 g/mol
InChI Key: XMYUKSXHYURGOL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Tetrazole Chemistry in Organic Synthesis

The journey of tetrazole chemistry began in 1885 with the first synthesis of a derivative by Swedish chemist J. A. Bladin. nih.govresearchgate.net Initially, the field grew slowly; by 1950, only about 300 derivatives had been reported. nih.gov The development of tetrazole chemistry accelerated significantly after the 1950s as its wide-ranging applications became more apparent. nih.gov

Early synthetic methods were often limited by harsh reaction conditions. numberanalytics.com A foundational and still widely used method is the [3+2] cycloaddition reaction between nitriles and azides, first described in 1901. nih.gov Over the decades, synthetic organic chemistry has seen a profound evolution in the creation of these nitrogen-rich heterocycles. bohrium.com Modern advancements have focused on developing more efficient, selective, and environmentally friendly methods. bohrium.com Key developments include the use of new catalysts, microwave-assisted synthesis, multicomponent reactions (MCRs), and the use of ionic liquids, which have made tetrazoles more accessible for research and industrial applications. numberanalytics.combohrium.com This progress has solidified the role of tetrazoles as vital components in medicinal chemistry, materials science, and organic synthesis. nih.govnumberanalytics.com

Significance of 2H-Tetrazole-5-carboxylate Scaffolds in Modern Chemical Research

The tetrazole ring is a critical scaffold in contemporary chemical research, largely due to its role as a bioisostere of the carboxylic acid group. bohrium.comtandfonline.com Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can elicit comparable biological responses. drughunter.com The 5-substituted tetrazole ring, in particular, mimics the acidity and planar structure of a carboxylic acid but offers distinct advantages, such as increased lipophilicity and metabolic stability. bohrium.comtandfonline.comresearchgate.net This replacement can enhance a drug molecule's bioavailability and reduce potential side effects. tandfonline.comresearchgate.net

The significance of this scaffold is highlighted by its presence in over 20 FDA-approved drugs, including the antihypertensive medication Losartan. drughunter.comlifechemicals.comacs.org In Losartan, the substitution of a carboxylic acid with a tetrazole ring led to a tenfold increase in potency. drughunter.com Beyond medicine, tetrazole scaffolds are integral to materials science, where their high nitrogen content and stability are leveraged in the development of energetic materials, propellants, and polymers designed for selective gas capture. nih.govlifechemicals.comacs.org The ability of tetrazole's nitrogen atoms to coordinate with metal ions also makes them valuable ligands in creating functional metal-organic frameworks. lifechemicals.com

Scope and Academic Relevance of Ethyl 2-methyl-2H-tetrazole-5-carboxylate Research

This compound (CAS Number: 91511-38-5) is a specific derivative within the broader class of tetrazole esters. ambeed.com Its molecular structure, featuring an ethyl carboxylate group at the 5-position and a methyl group at the 2-position of the tetrazole ring, provides a unique electronic and steric profile for researchers to explore. The 2-methyl substitution is particularly important as it stabilizes the 2H-tautomeric form over the 1H form.

This compound serves as a valuable building block in organic synthesis for creating more complex molecules. lookchem.com Its academic relevance is primarily centered on its use in medicinal chemistry to synthesize novel derivatives for pharmacological evaluation. Research has indicated that derivatives of similar tetrazole esters show potential as angiotensin-II receptor antagonists for treating hypertension, as well as demonstrating antimicrobial and anti-inflammatory properties. nih.govmdpi.comnih.gov The ester functional group can also be hydrolyzed to the corresponding carboxylic acid, a common strategy in the development of prodrugs to modify bioavailability.

Physicochemical Properties of Related Tetrazole Carboxylic Acid Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Properties
Ethyl 2H-tetrazole-5-carboxylate55408-10-1C4H6N4O2142.12Melting Point: 88-93°C; Boiling Point: 285.8°C. molbase.com
2-Methyl-2H-tetrazole-5-carboxylic acid13175-00-3C3H4N4O2128.09Boiling Point: 373.2°C; Density: 1.81g/cm³. lookchem.com
Investigated Applications of Tetrazole Scaffolds in Research
Application AreaDescriptionExample Drug/Compound Class
AntihypertensiveAct as angiotensin-II receptor antagonists, relaxing blood vessels. bohrium.comLosartan, Valsartan, Candesartan bohrium.com
AntibacterialInhibit bacterial cell wall synthesis or other vital processes. bohrium.comCefotiam, Ceftezole, Tedizolid bohrium.comtandfonline.com
AnticancerFunction as nonsteroidal aromatase inhibitors or P-gp inhibitors. bohrium.comLetrozole, Encequidar bohrium.com
AntifungalInhibit fungal-specific enzymes like cytochrome P451. bohrium.comOteseconazole bohrium.com
Materials ScienceUsed as gas generators in airbags and components in high-energy propellants. wikipedia.org5-Aminotetrazole wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N4O2 B1339708 Ethyl 2-methyl-2H-tetrazole-5-carboxylate CAS No. 91511-38-5

Properties

IUPAC Name

ethyl 2-methyltetrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-8-9(2)7-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYUKSXHYURGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 Methyl 2h Tetrazole 5 Carboxylate and Analogues

Cycloaddition Reactions in the Formation of 2H-Tetrazole Cores

The formation of the tetrazole ring system is most effectively achieved through cycloaddition reactions, which provide a direct and atom-economical pathway to this nitrogen-rich heterocycle.

[3+2] Cycloaddition of Azides with Nitrile and Cyanoformate Precursors

The most prominent method for synthesizing the tetrazole ring is the Huisgen 1,3-dipolar cycloaddition, a type of [3+2] cycloaddition reaction. nih.govresearchgate.net This reaction involves the combination of a 1,3-dipole (an azide) with a dipolarophile (a nitrile). For the synthesis of Ethyl 2-methyl-2H-tetrazole-5-carboxylate and its analogues, the key precursors are an azide (B81097) source and a cyanoformate ester. google.com

The reaction typically involves treating a cyanoformate, such as ethyl cyanoformate, with an azide source like sodium azide. google.com The presence of an electron-withdrawing group, like the carboxylate on the nitrile, facilitates the reaction by lowering the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing its reactivity with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov

To improve reaction rates and yields, various catalysts can be employed. Lewis acids, such as zinc salts, are known to activate the nitrile component, making the cycloaddition more efficient. organic-chemistry.org Transition metal complexes, for example those involving cobalt(II), have also been shown to effectively catalyze the [3+2] cycloaddition of azides to organonitriles under homogeneous conditions, often leading to near-quantitative yields under mild conditions. nih.govacs.org The general scheme for this synthesis is the reaction of an azide with ethyl cyanoformate to produce ethyl tetrazole-5-carboxylate, which is then methylated.

Precursor 1Precursor 2Catalyst/ConditionsProductReference(s)
Ethyl CyanoformateSodium Azide2,6-Lutidine, Trifluoroacetic acid, 75-80°CAnhydrous sodium salt of ethyl-5-tetrazole carboxylate google.com
OrganonitrilesSodium AzideCobalt(II) complex, Methanol, Reflux5-Substituted 1H-tetrazoles nih.govacs.org
Various NitrilesSodium AzideZinc(II) chloride, Isopropanol5-Substituted 1H-tetrazoles organic-chemistry.org
Acyl CyanidesOrganic AzidesThermal conditions1,5-Disubstituted 5-acyltetrazoles researchgate.net

Mechanistic Insights into Cyclization Pathways

The mechanism of tetrazole formation via the cycloaddition of azides to nitriles has been a subject of detailed investigation, including computational studies. acs.org Two primary pathways are generally considered: a concerted [3+2] cycloaddition and a stepwise mechanism.

For reactions involving neutral species like an organic azide and a nitrile, density functional theory (DFT) calculations suggest that a concerted [2+3] cycloaddition is the most probable pathway. acs.org In this mechanism, the bonds between the azide and the nitrile form simultaneously, passing through a single, five-membered cyclic transition state.

Alternatively, when using an azide anion (N₃⁻), the reaction can proceed through a stepwise pathway. This involves an initial nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile group. This step forms a linear imidoyl azide intermediate, which subsequently undergoes intramolecular cyclization to form the tetrazole ring. acs.org The activation barriers for these pathways are highly dependent on the substituents of the nitrile precursor; electron-withdrawing groups significantly lower the activation energy. acs.org

Regioselective Functionalization of the Tetrazole Nucleus

Following the formation of the 5-substituted tetrazole ring, subsequent functionalization, particularly N-alkylation, must be carefully controlled to obtain the desired regioisomer.

N-Alkylation Strategies and Control of Regioisomeric Purity

The alkylation of a 5-substituted-1H-tetrazole with an alkylating agent can lead to a mixture of 1,5- and 2,5-disubstituted regioisomers. researchgate.net Achieving high regioselectivity for the N2 position to produce this compound is a significant synthetic challenge. The ratio of the N1 to N2 isomers is influenced by several factors, including the solvent, temperature, the nature of the electrophile (alkylating agent), and the counter-ion in the case of a tetrazolate salt. acs.org

Studies have shown that N2-alkylation is often favored under conditions of low solubility, where the reaction may involve contact ion pairs as the reacting species. acs.org Mechanochemical conditions, such as ball milling, have been explored to enhance the selectivity for N2 regioisomers. acs.org The choice of base and grinding auxiliary in these solvent-free conditions can significantly impact the yield and regioisomeric ratio. acs.orgacs.org In some cases, higher temperatures have been noted to favor N1-substitution. acs.org The steric hindrance of the electrophile can also play a role, although it is not always the sole determining factor in the observed regioselectivity. rsc.org Distinguishing between the N1 and N2 isomers is typically accomplished using NMR spectroscopy, as the chemical shift of the C5 carbon is significantly deshielded in 2,5-disubstituted derivatives compared to their 1,5-disubstituted counterparts. mdpi.com

FactorFavors N1-AlkylationFavors N2-AlkylationReference(s)
Temperature Higher temperaturesLower temperatures acs.org
Solvation High solubility (solvent-separated ion pairs)Low solubility (contact ion pairs) acs.org
Reaction Type SN1-type electrophilesSN2-type electrophiles rsc.org
Methodology Conventional solution-phaseMechanochemical conditions (ball milling) acs.orgacs.org

Substitutions at the C5-Position of the Tetrazole Ring

The substituent at the C5 position of the tetrazole ring is crucial in defining the molecule's identity and properties. In the synthesis of this compound, the ethyl carboxylate group is typically introduced from the outset of the synthesis rather than through a later substitution.

The most direct method involves using a nitrile precursor that already contains the desired functional group. As described in section 2.1.1, the use of ethyl cyanoformate in the [3+2] cycloaddition with an azide directly installs the ethyl carboxylate moiety at the C5 position of the resulting tetrazole ring. google.com This approach is highly efficient as it avoids additional steps of functional group manipulation on the tetrazole core. While substitutions at the C5 position are chemically feasible, for instance, through the conversion of a 5-halotetrazole, the direct cycloaddition approach with a functionalized nitrile is the preferred route for synthesizing C5-carboxylated tetrazoles. nih.gov

Esterification and Transesterification Protocols for Carboxylate Formation

While the direct cycloaddition with a cyanoformate ester is common, an alternative route involves the synthesis of the parent tetrazole-5-carboxylic acid, followed by an esterification step.

The most fundamental method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the tetrazole-5-carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, it is necessary to either use a large excess of the alcohol (ethanol) or remove the water that is formed as a byproduct. masterorganicchemistry.com

Alternatively, if a different ester of tetrazole-5-carboxylic acid (e.g., the methyl ester) is available, it can be converted to the ethyl ester via a transesterification reaction. This process typically involves reacting the starting ester with ethanol in the presence of an acid or base catalyst. The equilibrium is driven towards the desired product by using a large excess of ethanol. While feasible, direct esterification of the carboxylic acid is a more common and straightforward approach. acs.org

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where more than two starting materials react in a single operation to form a product containing portions of all reactants, represent a highly efficient strategy for assembling complex molecular architectures like tetrazoles. nih.govbenthamdirect.com This approach is prized for its atom economy, step efficiency, and ability to rapidly generate libraries of structurally diverse compounds. benthamdirect.com While the traditional synthesis of 5-substituted tetrazoles often relies on the [2+3] cycloaddition of nitriles with azides, MCRs provide a convergent pathway to access a wide range of tetrazole derivatives. nih.gov

The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for tetrazole synthesis. beilstein-journals.org The Ugi tetrazole four-component reaction (UT-4CR), for instance, combines an isocyanide, an oxo component, an amine, and hydrazoic acid to produce α-aminomethyl tetrazoles. acs.org This methodology allows for significant variation in the starting materials, enabling the creation of diverse tetrazole scaffolds. beilstein-journals.org By selecting appropriate starting components, this strategy can be adapted for the synthesis of analogues of this compound, incorporating desired functional groups in a single, efficient step.

The key advantages of using MCRs for constructing tetrazole-containing molecules are summarized below:

FeatureDescriptionReference
Convergence Multiple simple starting materials are combined in one pot. nih.gov
Atom Economy Most atoms from the reactants are incorporated into the final product. benthamdirect.com
Efficiency Reduces the number of synthetic steps, saving time and resources. benthamdirect.com
Diversity Allows for the rapid generation of a wide variety of complex structures. beilstein-journals.orgacs.org

These reactions provide a powerful platform for medicinal chemistry, facilitating the creation of novel, drug-like molecules built around the tetrazole core. beilstein-journals.org

Development of Novel Catalytic Systems for Tetrazole Synthesis

The development of innovative catalytic systems has been instrumental in advancing the synthesis of tetrazoles, including 5-substituted-1H-tetrazoles, by improving reaction rates, yields, and conditions. nih.govscielo.br Traditional methods often require harsh conditions or stoichiometric promoters, but modern catalysis focuses on using sub-stoichiometric amounts of efficient and often recyclable catalysts. scielo.brrsc.org

Nanocatalysts have emerged as a revolutionary force in this area, offering high catalytic activity, selectivity, and stability. rsc.orgamerigoscientific.com Magnetic nanocatalysts, in particular, such as those based on iron(II,III) oxide (Fe3O4), are highly valued for their ease of separation from the reaction mixture using an external magnet, which simplifies purification and allows for catalyst recycling. rsc.orgamerigoscientific.com

Several classes of novel catalysts have proven effective in the synthesis of the tetrazole ring via the [3+2] cycloaddition of nitriles and sodium azide. nih.gov

Copper-Based Catalysts : Copper (Cu) species are effective catalysts for tetrazole synthesis. Systems like CuSO4·5H2O have been used as an environmentally friendly and inexpensive catalyst, promoting the reaction under mild conditions with good to excellent yields. scielo.br More advanced systems include Cu(II) immobilized on supports like metal-organic frameworks (MOFs) or magnetic nanoparticles, which combine high activity with the benefits of heterogeneous catalysis. amerigoscientific.com

Iron-Based Catalysts : Functionalized magnetic nanoparticles, such as Fe3O4 coated with silica (B1680970) and functionalized with organic ligands or metal complexes (e.g., Fe3O4@tryptophan@Ni), have demonstrated excellent catalytic performance, leading to high yields in significantly shorter reaction times. rsc.org

Other Metal-Based Nanocatalysts : A variety of other nanomaterials have been successfully employed. Cobalt-Nickel composites on magnetic hollow spheres (Co–Ni/Fe3O4@MMSHS) have achieved product yields up to 98% in very short reaction times (8–44 minutes). nih.gov Similarly, catalysts based on zinc (e.g., ZnO nanorods), palladium, and nickel have been developed to enhance the efficiency and sustainability of tetrazole synthesis. rsc.orgamerigoscientific.com

The table below highlights the performance of various modern catalytic systems in the synthesis of 5-substituted tetrazoles, a reaction central to forming analogues of this compound.

CatalystSupport/SystemTypical YieldKey AdvantagesReference
CuSO4·5H2O HomogeneousGood to ExcellentReadily available, inexpensive, environmentally benign scielo.br
Fe3O4@tryptophan@Ni Magnetic NanoparticlesExcellentRecyclable, high activity, short reaction times (20 min) rsc.org
Co–Ni/Fe3O4@MMSHS Magnetic Hollow SpheresUp to 98%High catalytic activity, fast reactions (8-44 min), recyclable nih.gov
Fe3O4-adenine-Zn Magnetic Nanoparticles96%Excellent yields, applicable to various nitriles rsc.org
Co-(PYT)2@BNPs Modified Boehmite NPsHighStable, recyclable, efficient for [3+2] cycloadditions rsc.org

These advanced catalytic approaches offer greener, faster, and more efficient routes to a wide array of tetrazole derivatives, overcoming many limitations of traditional synthetic protocols. nih.govamerigoscientific.com

Comprehensive Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Methyl 2h Tetrazole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced techniques such as DEPT and 2D correlation spectroscopy, a detailed picture of the atomic connectivity and chemical environment of Ethyl 2-methyl-2H-tetrazole-5-carboxylate can be constructed.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and methyl groups attached to the tetrazole ring. The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂) of the ethyl ester would be adjacent to an oxygen atom and are therefore expected to resonate downfield, likely in the range of δ 4.0-4.5 ppm, as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethyl group would appear further upfield, typically around δ 1.2-1.5 ppm, as a triplet.

The methyl group attached to the nitrogen atom of the tetrazole ring (N-CH₃) is anticipated to produce a singlet in the spectrum, as it has no adjacent protons to couple with. Its chemical shift would likely fall in the region of δ 3.8-4.2 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-O-CH₂-CH₃4.0 - 4.5Quartet~7.1
-O-CH₂-CH₃1.2 - 1.5Triplet~7.1
N-CH₃3.8 - 4.2SingletN/A

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) and DEPT Studies

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the tetrazole ring carbon, the methylene and methyl carbons of the ethyl group, and the N-methyl carbon.

The carbonyl carbon (C=O) is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. The carbon atom of the tetrazole ring (C5) would also be in the downfield region, likely around δ 150-160 ppm. The methylene carbon (-O-CH₂) of the ethyl group is expected at approximately δ 60-65 ppm, while the terminal methyl carbon (-O-CH₂-CH₃) will be much further upfield, around δ 14-18 ppm. The N-methyl carbon (N-CH₃) is anticipated to have a chemical shift in the range of δ 30-35 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons, such as the carbonyl and the tetrazole ring carbon, would be absent in a DEPT-135 spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts and DEPT-135 Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
C=O160 - 170Absent
C5 (tetrazole ring)150 - 160Absent
-O-CH₂-CH₃60 - 65Negative
N-CH₃30 - 35Positive
-O-CH₂-CH₃14 - 18Positive

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Correlation Spectroscopy (COSY, HSQC)

To further confirm the structural assignments, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

A COSY spectrum reveals proton-proton couplings. For this compound, a cross-peak would be observed between the quartet of the methylene protons and the triplet of the methyl protons of the ethyl group, confirming their connectivity. No other correlations are expected, as the N-methyl group is an isolated spin system.

An HSQC spectrum correlates directly bonded protons and carbons. This would show a correlation between the methylene protons and the corresponding methylene carbon, the ethyl's methyl protons and its carbon, and the N-methyl protons with its respective carbon. This technique provides definitive evidence for the proton-carbon one-bond connectivities.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

A strong absorption band corresponding to the C=O stretching of the ester group is anticipated in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would likely appear in the 1200-1300 cm⁻¹ range. The characteristic vibrations of the tetrazole ring (C=N and N=N stretching) are expected to be observed in the 1400-1600 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkyl groups (ethyl and methyl) would be present around 2850-3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (ester)1720 - 1740Strong
C-O (ester)1200 - 1300Strong
C=N, N=N (tetrazole ring)1400 - 1600Medium-Strong
C-H (alkyl)2850 - 3000Medium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₈N₄O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (156.14 g/mol ).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The exact mass of C₅H₈N₄O₂ is 156.0647. An HRMS measurement confirming this exact mass would provide strong evidence for the elemental composition of the compound. Fragmentation patterns observed in the mass spectrum can also offer further structural information.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation.

High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be used to determine the purity of this compound. A pure sample should ideally show a single, sharp peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique would not only confirm the purity of the compound but also provide the mass of the component eluting at a specific retention time, further confirming its identity.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC and could also be employed for purity assessment, providing a more detailed profile of the sample.

Based on a comprehensive search of available scientific literature and structural databases, a detailed X-ray diffraction analysis specifically for crystalline derivatives of this compound could not be located. While the synthesis and properties of 2,5-disubstituted tetrazoles are discussed in chemical literature, specific crystallographic data, including unit cell parameters, bond lengths, and bond angles for derivatives of this particular compound, are not publicly available in the retrieved sources.

Therefore, the section "3.5. X-ray Diffraction Analysis of Crystalline Derivatives," complete with the required data tables and detailed research findings, cannot be generated at this time. Further experimental research involving the synthesis of a suitable crystalline derivative and its analysis via single-crystal X-ray diffraction would be required to produce the specific data for this section.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 2 Methyl 2h Tetrazole 5 Carboxylate

Reactivity of the Tetrazole Ring System

The chemical behavior of Ethyl 2-methyl-2H-tetrazole-5-carboxylate is largely dictated by the electronic properties of its constituent parts: the tetrazole ring and the ethyl ester group. The tetrazole ring is an aromatic, five-membered heterocycle containing four nitrogen atoms, which imparts a high degree of electron deficiency and unique reactivity patterns. The specific substitution, with a methyl group at the N2 position and an ethyl carboxylate group at the C5 position, creates a distinct electronic environment that governs its interactions.

The reactivity of the tetrazole ring in this compound is influenced by the electronic effects of its substituents. The ethyl carboxylate group at the C5 position is strongly electron-withdrawing, which significantly reduces the electron density at the C5 carbon and, to a lesser extent, across the entire ring system. Conversely, the methyl group at the N2 position is a weak electron-donating group.

Nucleophilic Reactions: The C5 carbon, being directly attached to the electron-withdrawing ester group and part of the electron-deficient ring, is the most likely site for nucleophilic attack. However, direct nucleophilic substitution at a carbon atom of an aromatic heterocyclic ring (SNAr) typically requires a good leaving group and strong activation. More common are nucleophilic substitution reactions where a nucleophile attacks a side chain or a different part of the molecule, potentially leading to subsequent ring transformations. researchgate.net

Ring AtomElectronic CharacterPredicted Reactivity towards ElectrophilesPredicted Reactivity towards Nucleophiles
C5 Highly Electron-DeficientVery LowMost Probable Site
N1 Electron-DeficientPossible Site (Lone Pair)Low
N2 Methylated (Blocked)Not ApplicableNot Applicable
N3 Electron-DeficientPossible Site (Lone Pair)Low
N4 Electron-DeficientPossible Site (Lone Pair)Low

For 5-substituted tetrazoles that are unsubstituted on the ring nitrogens, a tautomeric equilibrium exists between the 1H and 2H forms. researchgate.netresearchgate.net These tautomers possess different chemical and physicochemical properties, and their relative stability can be influenced by factors such as the solvent and the nature of the C5 substituent. researchgate.netnih.gov In solution, the 1H tautomer is often the predominant form, while in the gas phase, the 2H-tautomer is typically more stable. nih.gov

However, the subject compound, this compound, is a fixed isomer where the methyl group on the N2 nitrogen prevents proton tautomerism. The molecule is locked in the 2H configuration. This structural feature has a profound influence on its reaction pathways when compared to its 1-methyl-1H isomer or an unmethylated analogue. For instance, the fixed 2H structure determines the specific nitrogen atoms available for coordination or electrophilic attack and can influence the regioselectivity of reactions involving the ring. Research on analogous systems has indicated that 2-alkyl-2H-tetrazole derivatives exhibit different reactivity profiles, particularly towards electrophiles, when compared to their 1-alkyl counterparts. rsc.org

PropertyEthyl 1-methyl-1H-tetrazole-5-carboxylate (Isomer)This compound
Tautomerism Fixed 1H IsomerFixed 2H Isomer
Relative Stability Generally less stable in the gas phaseGenerally more stable in the gas phase nih.gov
Reactivity to Electrophiles Generally less reactive rsc.orgGenerally more reactive rsc.org
Dipole Moment Different due to asymmetryDifferent due to asymmetry

Tetrazole rings are known to undergo ring-opening or rearrangement reactions under certain conditions, such as heat or UV irradiation. These transformations often proceed through the loss of a stable dinitrogen (N₂) molecule to generate highly reactive intermediates like nitrilimines. While specific studies on the ring-opening of this compound are not widely documented, the general principles of tetrazole chemistry suggest potential pathways.

For example, thermolysis or photolysis could potentially lead to the cleavage of the N1-N2 and N3-N4 bonds, resulting in the extrusion of N₂ and the formation of a nitrilimine intermediate. This intermediate could then undergo various subsequent reactions, including intramolecular cyclization or reaction with other species present in the medium. The substitution pattern, including the ester group at C5 and the methyl group at N2, would be expected to influence the stability of the intermediate and the course of any subsequent reactions. In some heterocyclic systems, nucleophilic attack can also initiate ring expansion or rearrangement pathways, competing with simple substitution. researchgate.net

Transformations of the Ester Moiety

The ethyl ester group at the C5 position is a key functional handle that can undergo a variety of chemical transformations common to carboxylic acid esters.

The hydrolysis of the ester bond in this compound results in the formation of 2-methyl-2H-tetrazole-5-carboxylic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the carboxylic acid. The ethoxide subsequently deprotonates the carboxylic acid, driving the reaction to completion. The rate of this reaction is influenced by the electron-withdrawing nature of the tetrazole ring, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which activates the ester towards nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated, and the carbonyl is reformed, yielding the carboxylic acid and regenerating the acid catalyst. This is an equilibrium process, and the reaction can be driven to completion by using a large excess of water.

Studies on analogous aromatic esters show that ethyl esters tend to have lower hydrolytic stability compared to their corresponding methyl esters. nih.gov

ConditionReagentsProducts
Acidic H₂O, H⁺ (e.g., HCl, H₂SO₄)2-methyl-2H-tetrazole-5-carboxylic acid, Ethanol
Basic H₂O, OH⁻ (e.g., NaOH, KOH)Sodium or Potassium 2-methyl-2H-tetrazole-5-carboxylate, Ethanol

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This compound can be converted into other alkyl esters through this process, which can also be catalyzed by acid or base. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The key steps involve protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of the original alcohol (ethanol). masterorganicchemistry.com

Base-Catalyzed Transesterification: This process is initiated by an alkoxide ion (e.g., methoxide, CH₃O⁻), which is a more potent nucleophile than the corresponding alcohol. The alkoxide attacks the ester carbonyl to form a tetrahedral intermediate, which then expels the original ethoxide group to yield the new ester. masterorganicchemistry.com

Reactant AlcoholCatalystProduct Ester
MethanolH⁺ or CH₃O⁻Mthis compound
PropanolH⁺ or CH₃CH₂CH₂O⁻Propyl 2-methyl-2H-tetrazole-5-carboxylate
IsopropanolH⁺ or (CH₃)₂CHO⁻Isopropyl 2-methyl-2H-tetrazole-5-carboxylate
Benzyl AlcoholH⁺ or C₆H₅CH₂O⁻Benzyl 2-methyl-2H-tetrazole-5-carboxylate

Photochemical Reactions and Degradation Pathways

The study of the photochemical behavior of tetrazole derivatives is a complex field, as the UV-induced degradation pathways are highly dependent on the substitution pattern of the tetrazole ring. nih.govacs.org For this compound, the presence of substituents at both the N2 and C5 positions dictates a specific reaction course upon photolysis.

Research on analogous 2,5-disubstituted tetrazoles has demonstrated that the primary photochemical event is the cleavage of the tetrazole ring. nih.gov Specifically, studies on 2-methyl-substituted tetrazoles indicate that photolysis leads to the extrusion of a molecule of nitrogen (N₂), a common fragmentation pattern for this class of heterocycles. acs.org This process results in the formation of a highly reactive, transient intermediate known as a nitrile imine. acs.org

The photochemical degradation pathway for this compound can be proposed as follows:

Photoexcitation : The molecule absorbs ultraviolet radiation, promoting it to an electronically excited state.

Nitrogen Extrusion : From the excited state, the molecule undergoes a concerted or stepwise cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring, releasing molecular nitrogen (N₂).

Formation of Nitrile Imine : The loss of N₂ generates a transient 1,3-dipolar species, a substituted nitrile imine. For this compound, this intermediate would be N-methyl-C-(ethoxycarbonyl)nitrilimine.

Secondary Reactions : The highly reactive nitrile imine can then undergo various secondary reactions, depending on the reaction conditions (e.g., solvent, presence of trapping agents). It can cyclize, dimerize, or react with other molecules in the medium. In the absence of efficient trapping agents, complex mixtures of products can be formed. nih.gov

A study on the photochemistry of matrix-isolated tautomers of ethyl tetrazole-5-carboxylate provides strong support for these pathways, allowing for the spectroscopic characterization of unstable intermediates formed during UV irradiation. researchgate.net The position of the methyl group on the tetrazole ring is crucial; research on 1-methyl vs. 2-methyl substituted 5-aminotetrazoles has shown that only the 2H-isomers (analogous to the title compound) give direct access to nitrile imine intermediates upon photolysis. acs.org This highlights the determining role of the N-substitution pattern in directing the photochemical outcome.

Decomposition Kinetics and Product Analysis

The thermal decomposition of tetrazoles is a key area of investigation, particularly for nitrogen-rich compounds known for their energetic properties. researchgate.netresearchgate.net The thermal behavior of this compound is governed by the inherent instability of the tetrazole ring, which stores a significant amount of chemical energy. researchgate.net

Investigations into the thermal decomposition of 2,5-disubstituted tetrazoles show that, similar to the photochemical pathway, the initial and rate-determining step is the elimination of molecular nitrogen from the ring. akjournals.com This process is typically a sharp, exothermic event. researchgate.net Studies on 2,5-diaryltetrazoles have confirmed that this N₂ extrusion leads to the formation of a nitrile imine intermediate, which then undergoes further reactions to yield more stable products. akjournals.com

For some tetrazole derivatives, thermogravimetric analysis coupled with differential thermal analysis (TGA-DTA) shows a distinct, exothermic decomposition peak at temperatures typically ranging from 190°C to 240°C. researchgate.net The mass loss observed in these initial stages often corresponds closely to the loss of one mole of N₂. However, analysis of the complete decomposition often reveals that the total mass loss exceeds that of just nitrogen, indicating that the initial intermediates are not stable under the reaction conditions and fragment further. akjournals.com

Decomposition Kinetics:

Illustrative Kinetic Parameters for Tetrazole Decomposition

Parameter Representative Value Range Method of Determination
Decomposition Temperature (Td) 190 - 240 °C Differential Scanning Calorimetry (DSC)
Activation Energy (Ea) 115 - 140 kJ·mol⁻¹ Manometry / DSC
Process Type Exothermic Differential Thermal Analysis (DTA)

Note: This data is representative of substituted tetrazoles and serves as an illustration. researchgate.net

Product Analysis:

The analysis of the final decomposition products reveals a mixture of substances arising from the complex reactions of the nitrile imine intermediate. The primary gaseous product is consistently identified as molecular nitrogen (N₂). researchgate.netresearchgate.net Depending on the substituents and decomposition conditions (e.g., temperature, pressure), other small molecules may be formed. For many 5-substituted and 2,5-disubstituted tetrazoles, the nitrile imine intermediate can rearrange to form carbodiimides or fragment further. researchgate.net In some cases, isonitrile formation has been reported as a subsequent outcome of the thermal decomposition. researchgate.net

Table of Potential Decomposition Products

Product Name Chemical Formula Physical State (STP)
Nitrogen N₂ Gas
Ethyl N-methylcarbodiimide C₄H₈N₂ Liquid (Predicted)
Methyl isocyanide C₂H₃N Gas
Ethyl formate C₃H₆O₂ Liquid

Note: This table lists plausible products based on the decomposition mechanisms of analogous 2,5-disubstituted tetrazoles. researchgate.netakjournals.com

Computational Chemistry and Theoretical Studies on Ethyl 2 Methyl 2h Tetrazole 5 Carboxylate

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a detailed picture of the electronic distribution and energy levels, which govern the molecule's geometry, reactivity, and spectroscopic characteristics.

A key outcome of DFT calculations is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For tetrazole derivatives, the HOMO is typically localized over the π-system of the ring, while the LUMO may also be distributed across the ring and the electron-withdrawing carboxylate group. These calculations are essential for understanding charge transfer within the molecule and its potential interactions. materialsciencejournal.org

Table 1: Representative Geometric Parameters of Ethyl 2-methyl-2H-tetrazole-5-carboxylate (Illustrative) Note: The following data is illustrative and derived from typical values for similar structures in the absence of specific published experimental data for this exact molecule.

ParameterBond/AtomsValue
Bond Length N1-N2~1.35 Å
N2-N3~1.30 Å
N3-N4~1.35 Å
N4-C5~1.33 Å
C5-N1~1.33 Å
C5-C(carboxyl)~1.48 Å
Bond Angle N1-N2-N3~108°
N2-N3-N4~110°
N3-N4-C5~107°
N4-C5-N1~106°
C5-N1-N2~109°
Dihedral Angle N4-C5-C(carboxyl)-O~180° (planar) or ~0°

Table 2: Frontier Molecular Orbital Energies (Illustrative DFT Calculation) Note: Values are hypothetical and depend on the specific DFT functional and basis set used.

Molecular OrbitalEnergy (eV)Description
LUMO-1.5 eVPrimarily π* antibonding orbital on the tetrazole ring and carboxyl group
HOMO-7.0 eVPrimarily π bonding orbital on the tetrazole ring
Energy Gap (ΔE) 5.5 eV Indicates high kinetic stability

While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for electronic structure calculations, albeit at a greater computational cost. These methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons. For molecules like this compound, high-level ab initio calculations can be employed to benchmark the results from DFT. They can provide more precise values for ionization potentials, electron affinities, and excitation energies, which are crucial for interpreting experimental data like photoelectron and UV-Vis spectra. Such methods have been used to analyze the electronic profiles and molecular properties of related tetrazole-containing compounds, confirming their electronic characteristics with high fidelity. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound is primarily associated with the rotation around the single bond connecting the tetrazole ring (C5) to the carboxylate group. Computational methods are used to perform a potential energy surface (PES) scan by systematically rotating this bond (i.e., varying the dihedral angle) and calculating the energy at each step. researchgate.net This analysis reveals the energy barriers between different conformations and identifies the most stable rotamers (rotational isomers).

Theoretical Descriptors of Aromaticity and Stability

The tetrazole ring is considered an aromatic heterocycle. Computational chemistry provides quantitative measures to assess this aromaticity. One common method is the calculation of Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the center of the ring; a significant negative value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity.

Computational Studies on Tautomeric Equilibria and Ionization States

For many tetrazoles, tautomerism is a key consideration. However, in this compound, the presence of the methyl group on the N2 position precludes proton tautomerism involving the ring nitrogens. Computational studies can be used to confirm the energetic preference for the N2-substituted isomer over the corresponding N1-substituted isomer (Ethyl 1-methyl-1H-tetrazole-5-carboxylate). By calculating the ground-state energies of both isomers, the relative stability can be quantified, invariably showing the 2-methyl isomer to be thermodynamically favored in many cases. researchgate.net

Furthermore, computational methods can predict the molecule's behavior upon ionization. The pKa value can be estimated by calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment. Similarly, the proton affinity and the most likely sites of protonation can be determined by calculating the energies of the various possible protonated species. The most acidic proton is expected to be on the tetrazole ring (if it were unsubstituted), but in this N-methylated compound, protonation would likely occur at one of the other ring nitrogens.

Molecular Interactions and Bioisosteric Mimicry: A Theoretical Perspective

A significant aspect of tetrazole chemistry is the role of the tetrazole ring as a bioisostere for the carboxylic acid group. researchgate.net This mimicry is crucial in medicinal chemistry, as replacing a carboxylic acid with a 5-substituted tetrazole can improve metabolic stability and bioavailability while retaining biological activity. researchgate.net

Computational studies provide a physical basis for understanding this bioisosterism. By calculating and comparing the molecular electrostatic potential (ESP) maps of the deprotonated 2-methyl-tetrazole-5-carboxylate anion and a simple carboxylate anion, the similarities in their charge distribution and electrostatic features can be visualized. Studies have shown that despite differences in atomic composition and geometry, the tetrazole and carboxylate anions exhibit a remarkable local similarity in the arrangement of their electrostatic potential minima, which are the primary sites for non-covalent interactions like hydrogen bonding. researchgate.net This similarity in the ESP explains why the tetrazole ring can engage in similar receptor-ligand interactions as a carboxylic acid. researchgate.net Theoretical calculations can also be used to model and quantify the strength of hydrogen bonds and other non-covalent interactions between this compound and potential biological targets or solvent molecules.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the reaction mechanisms and characterizing the transition states of chemical transformations involving tetrazole derivatives. While specific theoretical studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of closely related 2,5-disubstituted tetrazoles. These studies offer a predictive framework for understanding the reactivity and decomposition pathways of this compound.

Theoretical investigations into the thermal and photochemical decomposition of tetrazoles have revealed key mechanistic pathways, primarily involving the extrusion of molecular nitrogen (N₂). For 2,5-disubstituted tetrazoles, a significant reaction pathway predicted by computational models is the fragmentation into a nitrile and a nitrile imine.

Photochemical Decomposition:

Computational studies on the photolysis of 2,5-disubstituted tetrazoles suggest that upon photoexcitation, the tetrazole ring can undergo cleavage. acs.orgnih.gov Mechanistic explorations, often employing methods like multiconfiguration perturbation theory (CASPT2//CASSCF), have been used to map the potential energy surfaces of these reactions. acs.orgnih.gov These studies indicate that the photolysis can lead to the formation of a nitrile imine, a highly reactive intermediate. acs.orgnih.gov The reaction is characterized by the selective breaking of bonds within the tetrazole ring. acs.orgnih.gov

Thermal Decomposition and Transition State Analysis:

The thermal decomposition of tetrazoles is another area where computational studies have provided significant understanding. The elimination of nitrogen from 2,5-disubstituted tetrazoles is predicted to proceed through a high-polarity transition state, leading to the formation of a nitrilimine. The nature of the substituents at the C5 and N2 positions significantly influences the energy barrier and the geometry of the transition state.

For instance, in the analogous formation of tetrazoles from nitriles and azides, a concerted [3+2] cycloaddition mechanism is often considered. acs.org Density functional theory (DFT) calculations have been employed to determine the transition state structures, activation energies, and reaction energies for these types of reactions. acs.org The geometry of the transition state in these reactions is typically asymmetric, with the degree of asymmetry being influenced by the electronic properties of the substituents on the nitrile. acs.org Electron-withdrawing groups, such as the carboxylate group in this compound, are known to influence the electronic distribution and reactivity of the tetrazole ring.

The following table summarizes representative calculated energetic data for the cycloaddition reaction of methyl azide (B81097) (MeN₃) to various substituted nitriles, which can serve as a model for understanding the reverse fragmentation reaction of a 2,5-disubstituted tetrazole. acs.org

Substituent (R) on Nitrile (R-CN)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
Methyl (CH₃)25.8-28.5
Fluorine (F)23.1-40.2

This interactive table presents calculated activation and reaction energies for the formation of tetrazoles from substituted nitriles and methyl azide, providing insight into the influence of substituents on the reaction energetics. The data is based on theoretical calculations for analogous systems. acs.org

These theoretical findings suggest that the decomposition of this compound would likely proceed through a transition state involving the elongation and eventual cleavage of the N-N and C-N bonds within the tetrazole ring, leading to the release of dinitrogen and the formation of corresponding nitrile and nitrile imine intermediates. The ethyl carboxylate group at the 5-position and the methyl group at the 2-position would play a crucial role in modulating the stability of the transition state and, consequently, the kinetics of the decomposition reaction. Further dedicated computational studies on this compound are necessary to provide precise quantitative data on its specific reaction mechanisms and transition states.

Research Applications and Future Directions for 2 Methyl 2h Tetrazole 5 Carboxylate Derivatives

Utility as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Derivatives of 2-methyl-2H-tetrazole-5-carboxylate serve as valuable synthetic intermediates for the construction of more complex organic molecules, particularly in the field of medicinal chemistry. lookchem.com The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering potential improvements in the metabolic stability and bioavailability of pharmaceutical agents. nih.govbeilstein-journals.org

A novel strategy in complex molecule synthesis involves the use of diversely protected tetrazole aldehydes as foundational building blocks. beilstein-journals.orgresearchgate.net This approach allows for the incorporation of the tetrazole moiety into multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity. researchgate.netnih.gov By employing tetrazole-based building blocks in MCRs, chemists can create extensive libraries of complex, drug-like molecules and novel scaffolds that would be challenging to produce through traditional synthetic routes. beilstein-journals.orgnih.gov The versatility of 5-substituted tetrazoles makes them excellent building blocks for creating structurally diverse coordination complexes and metal-organic frameworks (MOFs). scielo.br

Chemical Biology Probes and Mechanistic Study Tools

While the direct application of Ethyl 2-methyl-2H-tetrazole-5-carboxylate as a chemical probe is an emerging area, its derivatives have been instrumental in mechanistic studies within chemical biology. The tetrazole moiety's ability to mimic carboxylic acids allows these compounds to interact with biological targets, providing tools to probe enzymatic functions and receptor binding. For instance, complex ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been synthesized and evaluated as angiotensin-II receptor antagonists. nih.govnih.gov Molecular docking studies on these derivatives help to elucidate the specific binding interactions within the active site of the receptor, demonstrating their utility in mechanistic investigations. nih.govnih.gov

Furthermore, various 5-aryl-2H-tetrazole derivatives have been synthesized and tested in vitro for their superoxide (B77818) scavenging activity. nih.gov Such studies are crucial for understanding the mechanisms of anti-inflammatory action and for designing new therapeutic agents. These examples highlight how the core tetrazole structure, when incorporated into larger molecules, serves as a critical component for studying biological processes and mechanisms of action.

Advanced Materials Science Applications (e.g., energetic materials, coordination chemistry)

The high nitrogen content and inherent stability of the tetrazole ring make its derivatives prime candidates for applications in advanced materials science, particularly in the development of energetic materials and coordination polymers.

Energetic Materials: The tetrazole-5-carboxylate scaffold is a key precursor for synthesizing high-nitrogen energetic compounds. acs.org Through nitration, derivatives like 5-(trinitromethyl)-2H-tetrazole can be produced, which are highly energetic materials. acs.orgresearchgate.net Research focuses on creating a new generation of energetic materials based on triazole-tetrazole systems to potentially replace conventional explosives like RDX and HMX. rsc.org These novel compounds are designed to have superior detonation performance and enhanced thermal stability. rsc.org By linking nitrotetrazole rings with other heterocyclic systems, such as 1,2,4-oxadiazole, researchers have developed melt-castable energetic materials that exhibit high thermal stability (decomposition points >240 °C) and low sensitivity to impact and friction, making them safer alternatives to TNT. nih.gov

Table 1: Properties of Representative Tetrazole-Based Energetic Compounds

Compound Name Melting Point (°C) Decomposition Point (°C) Detonation Velocity (m/s) Impact Sensitivity (J) Friction Sensitivity (N)
NTOM 82.6 >240 7909 >40 >360
NTOF 71.7 >240 7271 >40 >360
NTOA N/A >240 N/A >40 >360

Data sourced from reference nih.gov. NTOM: 3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole; NTOF: 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4 -oxadiazole; NTOA: 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-amine-1,2,4-oxadiazole.

Coordination Chemistry: Bifunctional tetrazole-carboxylate ligands are highly effective for constructing novel coordination complexes and metal-organic frameworks (MOFs). scielo.brnih.gov These ligands can coordinate with a variety of metal ions, including Zinc(II), Manganese(II), Cobalt(II), and Nickel(II), to form multidimensional structures. nih.govrsc.orgscielo.br The resulting complexes exhibit a range of interesting properties, such as potential anticancer activity, unique magnetic behaviors, and catalytic capabilities. nih.govrsc.orgscielo.br For example, Mn(II) complexes with tetrazolate-5-carboxylate have shown versatile coordination modes leading to structures with weak ferromagnetic or antiferromagnetic coupling. rsc.org Similarly, Zn(II) complexes have been investigated for their cytotoxicity against cancer cell lines, while Co(II) and Ni(II) complexes have demonstrated catalytic activity in oxidation reactions. scielo.brnih.govrsc.org

Table 2: Examples of Coordination Complexes with Tetrazole-Carboxylate Ligands

Metal Ion Ligand System Resulting Structure/Property
Zn(II) Bifunctional tetrazole–carboxylate 1D and 2D layer structures with potential anticancer properties. nih.govrsc.org
Mn(II) Tetrazolate-5-carboxylate (tzc) Dinuclear, 1D, and 2D polymers with varied magnetic properties. rsc.orgresearchgate.net
Co(II) / Ni(II) Tppebc* and Pyridine 1D chain structures exhibiting catalytic activity in oxidation. scielo.br

*Tppebc: 3-(4-(2-(1H-tetrazol-5-yl) phenyl-4-yl) phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acid

Exploration of Novel Chemical Reactivity Patterns

Future research is directed towards exploring and exploiting new chemical reactivity patterns of 2-methyl-2H-tetrazole-5-carboxylate and its derivatives. A significant area of innovation is the use of tetrazole aldehydes, derived from the parent ester, in various multicomponent reactions (MCRs) that have not been fully explored for this class of compounds. nih.govbeilstein-journals.org The Passerini and Ugi reactions, for example, provide a platform for the rapid synthesis of complex tetrazole-containing scaffolds from these novel building blocks. beilstein-journals.org This approach represents a unique and complementary method to existing tetrazole synthesis processes. nih.gov Additionally, studies on the coupling of related tetrazole compounds with other reactive intermediates, such as tosylhydrazones, are opening pathways to new classes of molecules like glycomimetics. rsc.org Understanding the unique electronic environment created by the substitution pattern on the tetrazole ring is key to predicting and developing further novel transformations.

Development of Sustainable Synthesis Routes

A key direction for future research is the development of more sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. Current efforts focus on "green chemistry" principles, such as using water as a solvent, employing moderate reaction conditions, and utilizing non-toxic reagents to achieve good-to-excellent yields. Multicomponent reactions (MCRs) are at the forefront of this effort, as they are inherently atom-economical, reduce the number of synthetic steps, and minimize waste. beilstein-journals.orgnih.gov The Passerini three-component reaction (PT-3CR), for instance, offers an efficient and direct route to innovative tetrazole building blocks from cost-effective and readily available materials. beilstein-journals.orgresearchgate.net These strategies not only improve the efficiency and environmental impact of the synthesis but also align with the growing demand for sustainable practices in the chemical industry.

Q & A

What synthetic methodologies are commonly employed for Ethyl 2-methyl-2H-tetrazole-5-carboxylate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves cyclization reactions using sodium azide and alkylating agents like ethyl chloroacetate. For example, a modified procedure from tetrazole derivatives (e.g., benzoxazole-tetrazole hybrids) uses sodium azide, ammonium chloride, and DMF under reflux, followed by alkylation with ethyl chloroacetate to introduce the ester group . Key variables affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve azide reactivity.
  • Temperature : Reflux (~100–120°C) ensures complete cyclization.
  • Catalysis : Copper(I) salts (e.g., CuCN) can accelerate nitrile-to-tetrazole conversions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.